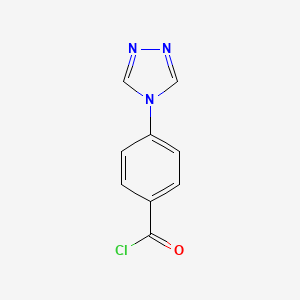

4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride

Description

Contextual Role as a Key Intermediate and Synthetic Reagent

4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride primarily functions as a highly reactive acylating agent. Its utility lies in its ability to readily undergo nucleophilic acyl substitution reactions with a variety of nucleophiles, such as amines, alcohols, and thiols. This reactivity is attributed to the electron-withdrawing nature of the chlorine atom, which renders the carbonyl carbon highly electrophilic and susceptible to attack.

The synthesis of this compound is typically achieved from its corresponding carboxylic acid precursor, 4-(4H-1,2,4-triazol-4-yl)benzoic acid. This transformation is a standard procedure in organic synthesis, often employing chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction proceeds by converting the carboxylic acid's hydroxyl group into a better leaving group, facilitating its displacement by a chloride ion.

Once synthesized, the benzoyl chloride derivative becomes a powerful tool for constructing more complex molecules. For instance, its reaction with primary or secondary amines, often under Schotten-Baumann conditions, affords the corresponding N-substituted benzamides. Similarly, reaction with alcohols in the presence of a base yields benzoate (B1203000) esters. These reactions provide a straightforward and efficient route to incorporate the 4-(4H-1,2,4-triazol-4-yl)benzoyl moiety into diverse molecular architectures.

Significance within the Realm of Heterocyclic Compound Synthesis

The true significance of this compound is realized in the properties of the heterocyclic compounds it helps to create. The 1,2,4-triazole (B32235) ring is a well-known pharmacophore, a molecular feature responsible for a drug's biological activity. nih.gov This five-membered heterocycle, with its three nitrogen atoms, can engage in various non-covalent interactions, such as hydrogen bonding and dipole-dipole interactions, with biological targets like enzymes and receptors. nih.gov

Consequently, the derivatives synthesized from this compound often exhibit a wide spectrum of biological activities. Research has demonstrated that compounds bearing the 1,2,4-triazole scaffold can possess antifungal, antibacterial, anticancer, antiviral, and anti-inflammatory properties. nih.govtandfonline.comtandfonline.com

A notable example can be found in the synthesis of novel N-(4H-1,2,4-triazol-4-yl)benzamides from 4-aminobenzoic acid derivatives. tandfonline.com In one study, various substituted benzaldehydes were first reacted with 4-aminobenzoic acid to form Schiff bases. These intermediates were then coupled with 4-amino-1,2,4-triazole (B31798) to yield a series of N-(4H-1,2,4-triazol-4-yl)benzamides. tandfonline.com Several of these synthesized compounds displayed significant antifungal activity against various plant pathogens. tandfonline.com

The following table provides examples of such synthesized benzamide (B126) derivatives and their reported biological activities:

| Compound Name | Structure | Biological Activity | Reference |

| 4-(2-Hydroxybenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | Antifungal | tandfonline.com | |

| 4-(4-Nitrobenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | Antifungal | tandfonline.com | |

| 4-(4-Methoxybenzylideneamino)-N-(4H-1,2,4-triazol-4-yl)benzamide | Antifungal | tandfonline.com |

Overview of Principal Academic Research Trajectories Involving the Compound

The academic research involving this compound and its derivatives is predominantly directed towards the discovery and development of new biologically active agents. The key research trajectories include:

Antifungal Drug Discovery: A significant area of research focuses on synthesizing novel antifungal agents to combat the growing issue of drug-resistant fungal pathogens affecting both agriculture and human health. tandfonline.com The ability to readily synthesize a library of derivatives from this compound allows for extensive structure-activity relationship (SAR) studies to identify compounds with enhanced efficacy and broader spectrum of activity. tandfonline.com

Anticancer Research: The 1,2,4-triazole moiety is a component of several established anticancer drugs. nih.gov Researchers are actively exploring new derivatives of this compound for their potential as cytotoxic agents against various cancer cell lines. nih.gov The synthetic accessibility of these compounds facilitates the modification of their structures to optimize their anticancer properties and selectivity.

Antibacterial Agent Development: With the rise of antibiotic-resistant bacteria, there is a pressing need for new antibacterial drugs. The 1,2,4-triazole scaffold has shown promise in this area, and research is ongoing to synthesize and evaluate derivatives of this compound for their antibacterial efficacy against a range of pathogenic bacteria. nih.gov

Development of Other Therapeutic Agents: Beyond these primary areas, the versatile nature of the 1,2,4-triazole ring has prompted investigations into its potential for developing other therapeutic agents, including antiviral, anti-inflammatory, and anticonvulsant drugs. nih.gov

Structure

2D Structure

3D Structure

Properties

CAS No. |

717871-76-6 |

|---|---|

Molecular Formula |

C9H6ClN3O |

Molecular Weight |

207.61 g/mol |

IUPAC Name |

4-(1,2,4-triazol-4-yl)benzoyl chloride |

InChI |

InChI=1S/C9H6ClN3O/c10-9(14)7-1-3-8(4-2-7)13-5-11-12-6-13/h1-6H |

InChI Key |

QNXFKEVHKRIXOI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(=O)Cl)N2C=NN=C2 |

Origin of Product |

United States |

Synthetic Methodologies Employing 4 4h 1,2,4 Triazol 4 Yl Benzoyl Chloride As a Precursor

Acylation Reactions for Novel Compound Formation

The high reactivity of the acyl chloride group in 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride makes it an excellent acylating agent. This property is extensively exploited in the synthesis of a wide range of derivatives, including amides, hydrazides, esters, and their conjugates, which often serve as intermediates for more complex molecules or as final products with specific chemical or biological properties.

Formation of N-Substituted Benzamides and Triazole Conjugates

The reaction of this compound with nitrogen-based nucleophiles is a cornerstone of its synthetic applications. These reactions are typically straightforward and efficient, leading to the formation of a stable amide bond.

The acylation of primary and secondary amines with this compound is a common method for preparing N-substituted benzamides. This reaction generally proceeds under standard Schotten-Baumann conditions, often in the presence of a base such as triethylamine (B128534) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. For instance, the reaction with p-amino acetophenone (B1666503) results in the formation of N-(4-acetyl-phenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide. researchgate.net This transformation is significant as the resulting molecule contains both a reactive acetyl group, which can be further functionalized, and the stable triazole moiety.

Similarly, this precursor can be reacted with other 1,2,4-triazole (B32235) derivatives that bear a nucleophilic group, such as an amino group, to create larger, conjugated systems. For example, reaction with 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols can lead to the formation of complex structures where two triazole rings are linked through a benzamide (B126) bridge. researchgate.net These reactions are crucial for developing molecules with extended π-systems or for linking different heterocyclic units to explore their combined properties.

| Amine/Triazole Reactant | Resulting Product | Reaction Conditions | Reference |

|---|---|---|---|

| p-Amino acetophenone | N-(4-acetyl-phenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide | Base catalyst (e.g., pyridine, triethylamine) | researchgate.net |

| 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol | N-(5-substituted-3-thiol-4H-1,2,4-triazol-4-yl)-4-(4H-1,2,4-triazol-4-yl)benzamide | Base catalyst, inert solvent | researchgate.net |

The reaction of this compound with hydrazine (B178648) hydrate (B1144303) readily affords the corresponding benzohydrazide (B10538), 4-(4H-1,2,4-triazol-4-yl)benzohydrazide. nih.govnepjol.info This hydrazide is a key intermediate for the synthesis of a variety of other compounds, most notably thiosemicarbazides.

The general synthetic route to thiosemicarbazides involves the reaction of the benzohydrazide with various isothiocyanates. nih.govdergipark.org.tr For example, reacting 4-(4H-1,2,4-triazol-4-yl)benzohydrazide with an aryl isothiocyanate in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding 1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-arylthiosemicarbazide. These thiosemicarbazide (B42300) derivatives are valuable in their own right and are also precursors for the synthesis of other heterocyclic rings, such as 1,3,4-thiadiazoles, through cyclization reactions. nih.gov

| Reactant | Intermediate/Product | Reaction Conditions | Reference |

|---|---|---|---|

| Hydrazine hydrate | 4-(4H-1,2,4-Triazol-4-yl)benzohydrazide | Ethanol, reflux | nih.govnepjol.info |

| Aryl isothiocyanate | 1-[4-(4H-1,2,4-Triazol-4-yl)benzoyl]-4-arylthiosemicarbazide | Ethanol, reflux | nih.govdergipark.org.tr |

Synthesis of Ester and Anhydride (B1165640) Derivatives Utilizing the Compound

The benzoyl chloride functionality also allows for the synthesis of ester and anhydride derivatives, although these are less commonly reported in the literature compared to the nitrogen-based derivatives.

The esterification can be achieved by reacting this compound with various alcohols, typically in the presence of a base to scavenge the HCl produced. This reaction provides a direct route to benzoate (B1203000) esters containing a triazole moiety. organic-chemistry.org

The formation of mixed anhydrides is another synthetic possibility. These can be prepared by reacting the benzoyl chloride with a carboxylic acid in the presence of a suitable base, such as poly(4-vinylpyridine). researchgate.net The resulting mixed anhydride is a highly reactive species that can be used in further synthetic transformations, particularly in peptide synthesis or other acylation reactions where a more activated acyl donor is required. researchgate.nethighfine.comgoogle.com

Facilitating Complex Heterocyclic Ring Construction and Diversification

Beyond simple acylation, the this compound precursor plays a role in the construction of more complex heterocyclic frameworks through cyclization and annulation reactions.

Annulation and Cyclization Reactions Driven by the Benzoyl Chloride Moiety

The derivatives of this compound, particularly the thiosemicarbazides, are excellent substrates for cyclization reactions to form new heterocyclic rings. For instance, the 1-[4-(4H-1,2,4-triazol-4-yl)benzoyl]-4-arylthiosemicarbazides can undergo intramolecular cyclization under basic conditions (e.g., using aqueous NaOH) to yield 5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thiones. nih.govdergipark.org.tr

| Starting Derivative | Reagent | Resulting Heterocycle | Reaction Type | Reference |

|---|---|---|---|---|

| 1-[4-(4H-1,2,4-Triazol-4-yl)benzoyl]-4-arylthiosemicarbazide | Aqueous NaOH | 5-[4-(4H-1,2,4-yl)phenyl]-4-aryl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Intramolecular Cyclization | nih.govdergipark.org.tr |

| 4-Amino-5-[4-(4H-1,2,4-triazol-4-yl)phenyl]-4H-1,2,4-triazole-3-thiol | α-Haloketone | Substituted triazolo[3,4-b] nih.govnih.govnih.govthiadiazine | Annulation | ekb.eg |

Scaffold Derivatization and Functionalization Strategies

The principal application of This compound in synthetic organic chemistry is the acylation of nucleophiles, leading to the formation of amides and esters. This strategy is pivotal for introducing the 4-(4H-1,2,4-triazol-4-yl)benzoyl moiety onto various molecular frameworks, thereby modifying their biological activity, solubility, and other key characteristics. The 1,2,4-triazole ring system is a recognized pharmacophore, and its incorporation can lead to compounds with a range of therapeutic properties. nih.gov

Amide Bond Formation:

The reaction of This compound with primary or secondary amines is a robust method for synthesizing the corresponding N-substituted amides. This reaction, a form of the Schotten-Baumann reaction, typically proceeds under basic conditions to neutralize the hydrogen chloride byproduct. fishersci.it The amine's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbonyl carbon of the benzoyl chloride. This is followed by the elimination of the chloride leaving group to form the stable amide bond. A variety of bases, such as triethylamine or pyridine, can be used in an appropriate aprotic solvent like dichloromethane (B109758) (DCM). fishersci.it

The versatility of this method allows for the derivatization of a wide range of amine-containing scaffolds, from simple alkylamines to complex heterocyclic structures, which is a common strategy in medicinal chemistry for creating libraries of potential drug candidates. nih.gov

Table 1: Representative Amide Synthesis via In Situ Generated this compound

| Amine Substrate | Product | General Reaction Conditions |

| Alkylamine (e.g., Benzylamine) | N-Benzyl-4-(4H-1,2,4-triazol-4-yl)benzamide | 1. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, SOCl₂, reflux. 2. Benzylamine, Et₃N, DCM, 0°C to RT. fishersci.it |

| Aniline Derivative (e.g., 4-Fluoroaniline) | N-(4-Fluorophenyl)-4-(4H-1,2,4-triazol-4-yl)benzamide | 1. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, SOCl₂, reflux. 2. 4-Fluoroaniline, Pyridine, DCM, RT. hud.ac.uk |

| Heterocyclic Amine (e.g., Piperidine) | (4-(4H-1,2,4-Triazol-4-yl)phenyl)(piperidin-1-yl)methanone | 1. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, SOCl₂, reflux. 2. Piperidine, Et₃N, DCM, RT. nih.gov |

Ester Bond Formation:

Analogous to amide synthesis, This compound readily reacts with alcohols and phenols to form esters. This esterification process also benefits from the presence of a base to act as a scavenger for the HCl produced. The reaction mechanism involves the nucleophilic attack of the alcohol's oxygen atom on the carbonyl carbon of the benzoyl chloride.

This method is highly effective for functionalizing scaffolds containing hydroxyl groups. By converting a hydroxyl group into a 4-(4H-1,2,4-triazol-4-yl)benzoate ester, the polarity and hydrogen-bonding capability of the original molecule can be significantly altered, which can be a crucial modification in the development of prodrugs or in fine-tuning the pharmacokinetic properties of a lead compound. The reaction conditions are generally mild and accommodate a wide range of alcohol-containing substrates. echemi.com

Table 2: Representative Ester Synthesis via In Situ Generated this compound

| Alcohol/Phenol Substrate | Product | General Reaction Conditions |

| Simple Alcohol (e.g., Ethanol) | Ethyl 4-(4H-1,2,4-triazol-4-yl)benzoate | 1. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, SOCl₂, reflux. 2. Ethanol, Pyridine, RT. echemi.com |

| Phenol Derivative (e.g., 4-Methoxyphenol) | 4-Methoxyphenyl 4-(4H-1,2,4-triazol-4-yl)benzoate | 1. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, SOCl₂, reflux. 2. 4-Methoxyphenol, Et₃N, DCM, RT. |

| Complex Alcohol (e.g., Cholesterol) | Cholesteryl 4-(4H-1,2,4-triazol-4-yl)benzoate | 1. 4-(4H-1,2,4-Triazol-4-yl)benzoic acid, SOCl₂, reflux. 2. Cholesterol, Pyridine, DCM, RT. |

Mechanistic Investigations and Reaction Dynamics of Transformations Involving 4 4h 1,2,4 Triazol 4 Yl Benzoyl Chloride

Detailed Analysis of Nucleophilic Acyl Substitution Pathways

The primary reaction pathway for acyl chlorides is nucleophilic acyl substitution. masterorganicchemistry.com This process is generally accepted to proceed via a two-step mechanism: an initial nucleophilic addition to the carbonyl carbon, followed by the elimination of the chloride leaving group. masterorganicchemistry.comlibretexts.org This is often referred to as an addition-elimination mechanism. libretexts.org

Step 1: Nucleophilic Addition

The reaction commences with the attack of a nucleophile (Nu:) on the electrophilic carbonyl carbon of 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride. This leads to the formation of a transient tetrahedral intermediate where the carbon atom's hybridization changes from sp² to sp³. libretexts.orgyoutube.com The electron-withdrawing nature of the 4-(4H-1,2,4-triazol-4-yl) group is expected to enhance the partial positive charge on the carbonyl carbon, thereby increasing its susceptibility to nucleophilic attack. libretexts.org

Step 2: Elimination of the Leaving Group

The tetrahedral intermediate is typically unstable and collapses by reforming the carbon-oxygen double bond. This is accompanied by the expulsion of the chloride ion, which is an excellent leaving group due to its low basicity. masterorganicchemistry.com The final product is a new acyl compound where the chlorine has been substituted by the incoming nucleophile.

In some cases, particularly in weakly nucleophilic and strongly ionizing solvents, a dissociative mechanism (SN1-like) involving the formation of an acylium ion intermediate has been proposed for certain substituted benzoyl chlorides. nih.gov However, for benzoyl chlorides with electron-withdrawing substituents, the addition-elimination pathway is generally favored. rsc.org Given the electron-withdrawing character of the triazole ring, the addition-elimination mechanism is the most probable pathway for transformations involving this compound.

Kinetic Studies and Elucidation of Rate-Determining Steps

The rate law is generally expressed as: Rate = k[this compound][Nucleophile]

In most instances of the addition-elimination mechanism, the initial nucleophilic attack is the slower, rate-determining step. libretexts.org This is because this step involves the disruption of the stable carbonyl group. The subsequent elimination of the chloride ion is a rapid process.

The Hammett equation is a valuable tool for quantifying the effect of substituents on the reaction rate. For the alcoholysis of substituted benzoyl chlorides, a positive ρ (rho) value is typically observed, indicating that electron-withdrawing substituents accelerate the reaction by making the carbonyl carbon more electrophilic. uni.edu While a specific ρ value for the 4-(4H-1,2,4-triazol-4-yl) substituent is not available, its electron-withdrawing nature would contribute to a faster reaction rate compared to unsubstituted benzoyl chloride.

An illustrative data table based on studies of other substituted benzoyl chlorides is presented below to demonstrate the effect of substituents on the reaction rate.

| Substituent (X) in X-C₆H₄-COCl | Relative Rate Constant (k_rel) | Hammett σ Constant |

| p-NO₂ | High | +0.78 |

| p-Cl | Intermediate | +0.23 |

| H | 1.00 | 0.00 |

| p-CH₃ | Low | -0.17 |

| p-OCH₃ | Very Low | -0.27 |

This is a representative table based on general principles and data for analogous systems to illustrate the expected trend.

Influence of Reaction Parameters on Reactivity and Selectivity

The reactivity of this compound and the selectivity of its transformations are significantly influenced by several reaction parameters, including the solvent, temperature, and the presence of catalysts.

Solvent Effects: The choice of solvent can dramatically affect the rate and even the mechanism of nucleophilic acyl substitution. nih.govrsc.org

Polar Aprotic Solvents (e.g., Acetonitrile, DMF): These solvents are generally good at solvating cations but not anions. They can accelerate the reaction by stabilizing the transition state leading to the tetrahedral intermediate.

Polar Protic Solvents (e.g., Alcohols, Water): These solvents can act as both the solvent and the nucleophile (in solvolysis reactions). They can stabilize both the nucleophile and the leaving group through hydrogen bonding. In solvolysis reactions, the rate is influenced by both the solvent's ionizing power and its nucleophilicity. rsc.org For benzoyl chlorides, mechanistic pathways can range from a dissociative SN1-like mechanism in highly ionizing, weakly nucleophilic solvents to an associative addition-elimination mechanism in more nucleophilic solvents. nih.govresearchgate.net

Temperature Gradients: As with most chemical reactions, an increase in temperature generally leads to an increase in the reaction rate. This relationship is described by the Arrhenius equation. The activation parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), can provide further mechanistic details. For bimolecular reactions like the nucleophilic acyl substitution of benzoyl chlorides, a negative entropy of activation is typically observed, which is consistent with the formation of a more ordered transition state from two reactant molecules. researchgate.net

Catalytic Loading: In many nucleophilic acyl substitution reactions, a catalyst is employed to enhance the reaction rate.

Base Catalysis: Bases like pyridine (B92270) are often used to catalyze the reaction of acyl chlorides with neutral nucleophiles such as alcohols or amines. pearson.comncert.nic.in Pyridine can act as a nucleophilic catalyst by first reacting with the acyl chloride to form a highly reactive acylpyridinium ion. This intermediate is then more readily attacked by the primary nucleophile. Alternatively, pyridine can act as a general base catalyst by deprotonating the nucleophile, thereby increasing its nucleophilicity. pearson.com

The following table illustrates the general effect of reaction parameters on the rate of nucleophilic acyl substitution of a generic benzoyl chloride.

| Parameter | Change | Effect on Reaction Rate | Reason |

| Solvent Polarity | Increasing | Generally Increases | Stabilization of the polar transition state. |

| Temperature | Increasing | Increases | Provides more kinetic energy to overcome the activation barrier. |

| Catalyst (e.g., Pyridine) | Addition | Increases | Increases the reactivity of the acyl chloride or the nucleophilicity of the nucleophile. |

This is an illustrative table based on established principles of reaction kinetics.

Advanced Synthetic Strategies and Catalysis in Reactions Utilizing 4 4h 1,2,4 Triazol 4 Yl Benzoyl Chloride

Development of Chemo-, Regio-, and Stereoselective Syntheses

For instance, in reactions with a molecule containing both an amino and a hydroxyl group, the more nucleophilic amine would be expected to react preferentially with the acyl chloride. The electronic nature of the triazole substituent could modulate this selectivity, but no studies were found to quantify this effect. Similarly, achieving stereoselectivity, for example through the kinetic resolution of chiral alcohols using this acylating agent, would likely require a chiral catalyst, but no such systems have been described for this specific substrate. nih.gov

Application of Catalytic Systems (e.g., Base Catalysis, Lewis Acid Catalysis)

The application of specific catalytic systems to control reactions involving 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride is another area with limited dedicated research.

Base Catalysis: In standard acylation reactions, such as the formation of esters and amides, a base is typically employed to neutralize the hydrochloric acid byproduct. rsc.org The choice of base can be crucial in preventing side reactions and controlling selectivity. While general mechanisms for amine-catalyzed ester formation from benzoyl chloride have been studied, these have not been specifically applied to or optimized for substrates bearing a 4-(4H-1,2,4-triazol-4-yl) substituent. acs.org

Lewis Acid Catalysis: Lewis acids are quintessential catalysts for Friedel-Crafts acylation reactions, where an acyl chloride is used to introduce an acyl group onto an aromatic ring. researchgate.netlookchem.comfrontiersin.orgacs.orgsapub.orglibretexts.orglibretexts.orgdoubtnut.com The Lewis acid, such as aluminum chloride or zinc chloride, coordinates to the carbonyl oxygen of the acyl chloride, increasing its electrophilicity and facilitating the attack by the aromatic nucleophile. lookchem.comlibretexts.org

A hypothetical Friedel-Crafts acylation reaction is presented in the table below, illustrating typical conditions for such transformations, though it must be emphasized that this is a general representation and not based on specific literature for the target compound.

| Reactant 1 | Reactant 2 | Catalyst (Lewis Acid) | Solvent | Product |

| This compound | Anisole | AlCl₃ | Dichloromethane (B109758) | 4-Methoxyphenyl(4-(4H-1,2,4-triazol-4-yl)phenyl)methanone |

Green Chemistry Principles and Sustainable Synthetic Methodologies

The application of green chemistry principles to syntheses utilizing this compound is not specifically described in the available literature. General trends in green chemistry for acylation reactions include the use of safer, renewable solvents, catalytic rather than stoichiometric reagents, and energy-efficient methods like microwave irradiation. lookchem.comrsc.orghumanjournals.com

For example, deep eutectic solvents (DES) have been explored as green, dual-function catalysts and solvents for Friedel-Crafts acylations, offering high yields and the potential for catalyst recycling. lookchem.comrsc.org While these methods have been applied to various aromatic compounds and heterocycles, their specific application with this compound has not been reported. The development of sustainable methodologies for the synthesis of amides and esters often focuses on avoiding acyl chlorides altogether, opting for direct coupling of carboxylic acids and amines/alcohols, or using greener activating agents. rsc.org

Structural Elucidation and Advanced Characterization Techniques for Products Derived from 4 4h 1,2,4 Triazol 4 Yl Benzoyl Chloride

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For derivatives of 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride, ¹H and ¹³C NMR provide detailed information about the hydrogen and carbon framework, respectively.

¹H NMR Spectroscopy: The ¹H NMR spectrum of a derivative, such as an amide formed by reacting the benzoyl chloride with an amine, would exhibit characteristic signals. The two protons of the 1,2,4-triazole (B32235) ring typically appear as a singlet in the downfield region. The protons on the central benzene (B151609) ring, due to the para-substitution, often present as a pair of doublets (an AA'BB' system). The formation of a new functional group, like an amide, introduces a new signal for the N-H proton, which is often broad and its chemical shift can be concentration-dependent. urfu.ru The chemical shifts of the aromatic protons are influenced by the electronic nature of the new substituent. pensoft.net

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. Key signals include those for the two distinct carbons of the triazole ring, the carbons of the benzene ring, and the carbonyl carbon of the newly formed group (e.g., amide, ester). pensoft.netmdpi.com The chemical shift of the carbonyl carbon is particularly diagnostic of the derivatization, shifting significantly from its position in the starting benzoyl chloride.

2D NMR Techniques: Two-dimensional NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity.

COSY experiments identify proton-proton couplings, helping to assign protons within the same spin system, such as those on the aromatic rings. mdpi.com

HSQC correlates directly bonded proton and carbon atoms. mdpi.com

HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule, for instance, linking the triazole ring to the benzoyl moiety and the new substituent to the carbonyl group. mdpi.com

Table 1: Representative ¹H and ¹³C NMR Data for a Hypothetical Derivative: N-phenyl-4-(4H-1,2,4-triazol-4-yl)benzamide

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Triazole C-H | ~8.9 (s, 2H) | ~145.0 |

| Benzoyl C-H (ortho to C=O) | ~8.1 (d, 2H) | ~129.0 |

| Benzoyl C-H (ortho to Triazole) | ~7.9 (d, 2H) | ~127.5 |

| Phenyl C-H (ortho) | ~7.6 (d, 2H) | ~121.0 |

| Phenyl C-H (meta) | ~7.4 (t, 2H) | ~129.5 |

| Phenyl C-H (para) | ~7.2 (t, 1H) | ~125.0 |

| Amide N-H | ~10.5 (s, 1H) | - |

| Benzoyl C-N | - | ~138.0 |

| Benzoyl C-C=O | - | ~135.0 |

| Amide C=O | - | ~166.0 |

| Phenyl C-N | - | ~139.0 |

Note: Chemical shifts (δ) are hypothetical and based on typical values for similar structures. 's' denotes singlet, 'd' doublet, 't' triplet.

High-Resolution Mass Spectrometry (HRMS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass spectrometry techniques are fundamental for determining the molecular weight and elemental composition of synthesized compounds.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million. This precision allows for the unambiguous determination of the molecular formula of the derivative, confirming that the reaction has proceeded as expected and that the product has the correct elemental composition. pensoft.netmdpi.com This validation is a critical step in characterization. mdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS): For derivatives that are sufficiently volatile and thermally stable, GC-MS can be a powerful tool for both separation and identification. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides a mass spectrum for each component. The fragmentation pattern observed in the mass spectrum offers structural clues. For instance, in an amide derivative of this compound, characteristic fragments might arise from the cleavage of the amide bond or the fragmentation of the triazole ring system.

Table 2: HRMS Data for a Hypothetical Derivative: N-phenyl-4-(4H-1,2,4-triazol-4-yl)benzamide (C₁₅H₁₂N₄O)

| Analysis | Calculated m/z | Found m/z | Difference (ppm) |

| [M+H]⁺ | 265.1084 | 265.1082 | -0.75 |

| [M+Na]⁺ | 287.0903 | 287.0900 | -1.04 |

Note: Data are hypothetical, illustrating the high accuracy of HRMS measurements.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Vibrational and electronic spectroscopy provide insights into the functional groups present and the electronic properties of the conjugated systems within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence or absence of specific functional groups by detecting their characteristic vibrational frequencies. In the derivatization of this compound, the disappearance of the strong C=O stretching band of the acid chloride (typically >1750 cm⁻¹) and the appearance of a new carbonyl stretch at a lower frequency (e.g., 1650-1680 cm⁻¹ for an amide) is a key indicator of a successful reaction. pensoft.net Other important bands include N-H stretching for amides (~3300 cm⁻¹), C=N and N=N stretching from the triazole and aromatic rings (1400-1600 cm⁻¹), and C-H stretching bands. pensoft.netresearchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within a molecule. Derivatives of this compound are expected to be UV-active due to the presence of multiple chromophores (benzene ring, triazole ring, carbonyl group). The spectra typically show absorption bands corresponding to π → π* transitions. mdpi.comnih.gov The position and intensity of the maximum absorption (λ_max) can be influenced by the nature of the substituent attached to the benzoyl group and the solvent used, providing information about the extent of the conjugated system. researchgate.net

Table 3: Key IR Absorption Bands for a Hypothetical N-aryl Amide Derivative

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| Amide N-H | Stretch | 3350 - 3250 |

| Aromatic C-H | Stretch | 3100 - 3000 |

| Amide C=O | Stretch (Amide I) | 1680 - 1650 |

| Aromatic C=C / Triazole C=N | Stretch | 1600 - 1450 |

| Amide N-H | Bend (Amide II) | 1550 - 1510 |

Elemental Analysis (Combustion Analysis)

Elemental analysis is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and other elements in a compound. The experimentally determined percentages are then compared with the theoretical values calculated from the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the empirical formula and the purity of the synthesized product. pensoft.netresearchgate.net

Table 4: Elemental Analysis Data for a Hypothetical Derivative: N-phenyl-4-(4H-1,2,4-triazol-4-yl)benzamide (C₁₅H₁₂N₄O)

| Element | Calculated % | Found % |

| Carbon (C) | 68.17 | 68.21 |

| Hydrogen (H) | 4.58 | 4.61 |

| Nitrogen (N) | 21.20 | 21.15 |

Note: Data are hypothetical examples.

X-ray Diffraction Crystallography for Solid-State Structural Determination of Products

When a derivative can be grown as a single crystal of sufficient quality, X-ray diffraction crystallography offers the most definitive structural proof. This technique provides a three-dimensional map of electron density, from which the precise positions of all atoms in the crystal lattice can be determined.

The resulting structural model confirms the atomic connectivity and provides accurate measurements of bond lengths, bond angles, and torsion angles. mdpi.compreprints.org For chiral molecules, crystallography can establish the absolute configuration. Furthermore, it reveals details of the crystal packing, including intermolecular interactions such as hydrogen bonding, halogen bonding, and π–π stacking, which are crucial for understanding the supramolecular chemistry of the compound. nih.govresearchgate.net The dihedral angle between the triazole ring and the central benzene ring, for example, is a key structural parameter that can be precisely determined. nih.gov

Theoretical and Computational Chemistry Studies on Reactivity and Reaction Pathways Involving 4 4h 1,2,4 Triazol 4 Yl Benzoyl Chloride

Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Energetics)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are a cornerstone for understanding the intrinsic properties of 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride at the atomic level. DFT methods are widely used to investigate the electronic structure and energetics of triazole-containing compounds. epstem.netresearchgate.netmdpi.com

The geometry of the molecule can be optimized to find its most stable conformation. Such calculations, often employing basis sets like 6-311+G(2d,p), provide accurate bond lengths, bond angles, and dihedral angles. mdpi.com Analysis of the frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. acs.orgresearchgate.net

Furthermore, the molecular electrostatic potential (MEP) surface can be mapped to identify electron-rich and electron-poor regions of the molecule. For this compound, the MEP would likely show a negative potential around the nitrogen atoms of the triazole ring and the oxygen atom of the benzoyl chloride group, indicating sites susceptible to electrophilic attack. Conversely, a positive potential would be expected around the carbonyl carbon, highlighting its electrophilic nature.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Parameter | Value |

| HOMO Energy | -7.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

| Electron Affinity | 1.5 eV |

| Ionization Potential | 8.0 eV |

Note: The data in this table is illustrative and based on typical values for similar aromatic acyl chlorides and triazole derivatives. Actual values would be obtained from specific DFT calculations.

Molecular Modeling and Dynamics Simulations of Reaction Intermediates and Transition States

Molecular modeling and dynamics (MD) simulations offer a powerful lens through which to observe the time-evolution of chemical reactions involving this compound. mdpi.comnih.gov These simulations can model the interactions of the molecule with reactants, solvents, and catalysts, providing a dynamic picture of the reaction pathway.

For instance, in a nucleophilic acyl substitution reaction, a common reaction for benzoyl chlorides, MD simulations can be used to study the approach of a nucleophile to the electrophilic carbonyl carbon. mdpi.com The simulations can help in identifying the formation of tetrahedral intermediates and the subsequent departure of the chloride leaving group. By calculating the potential energy surface, it is possible to locate transition states and determine the activation energies for different reaction pathways. This information is invaluable for understanding reaction kinetics and selectivity. nih.gov

The MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) method can be employed to calculate the binding free energies of reaction intermediates and products, offering insights into the thermodynamics of the reaction. nih.gov These computational approaches are particularly useful for studying complex, multi-step reactions where experimental characterization of transient species is challenging.

Table 2: Illustrative Energetic Profile for a Hypothetical Reaction of this compound with a Nucleophile

| Species | Relative Free Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State 1 | +15.2 |

| Tetrahedral Intermediate | +5.8 |

| Transition State 2 | +12.5 |

| Products | -10.7 |

Note: This data is hypothetical and serves to illustrate the type of information that can be obtained from molecular modeling studies.

Predictive Studies for Novel Reactions and Rational Design of Derivatives

The insights gained from quantum chemical calculations and molecular dynamics simulations can be leveraged for predictive studies and the rational design of novel derivatives of this compound. nih.govnih.gov By systematically modifying the structure of the parent molecule in silico and calculating the properties of the resulting derivatives, it is possible to screen for compounds with enhanced reactivity, selectivity, or other desired characteristics.

For example, the introduction of electron-withdrawing or electron-donating substituents on the benzene (B151609) ring would be expected to modulate the electrophilicity of the carbonyl carbon. nih.gov Computational models can quantify these effects and predict how they would influence the rate of nucleophilic acyl substitution reactions. This predictive capability allows for the prioritization of synthetic targets, saving significant time and resources in the laboratory.

Furthermore, these theoretical studies can aid in the design of novel catalysts for reactions involving this compound. acs.org By modeling the interaction of the substrate with potential catalysts, it is possible to identify catalytic cycles with low activation barriers, thereby guiding the development of more efficient synthetic methodologies. The design of new derivatives with specific electronic and steric properties can also be guided by these computational approaches, opening avenues for the creation of molecules with tailored functionalities. rsc.org

Future Research Directions and Translational Impact of 4 4h 1,2,4 Triazol 4 Yl Benzoyl Chloride in Chemical Research

Exploration of Undiscovered Reactivity Modes and Synthetic Transformations

The inherent reactivity of the acyl chloride group in 4-(4H-1,2,4-triazol-4-yl)benzoyl chloride makes it a prime candidate for a wide array of nucleophilic substitution reactions. Beyond standard amidations and esterifications, future research could delve into less conventional transformations. The triazole ring itself, with its electron-rich nitrogen atoms, can influence the reactivity of the benzoyl chloride, potentially leading to novel intramolecular cyclization pathways or unique catalytic activities.

Exploration into its reactivity with a diverse range of nucleophiles could yield libraries of novel compounds with interesting pharmacological or material properties. For instance, reaction with various substituted hydrazines could lead to the formation of complex hydrazide-hydrazone derivatives, a class of compounds known for their biological activities. organic-chemistry.org Furthermore, the use of advanced synthetic techniques such as microwave-assisted synthesis could unlock new reaction pathways and significantly shorten reaction times for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles from related precursors. organic-chemistry.org

A key area of future investigation will be the exploration of the interplay between the triazole and benzoyl chloride functionalities. The triazole moiety could act as a directing group in transition-metal-catalyzed C-H functionalization reactions, enabling the selective introduction of various substituents onto the benzene (B151609) ring. organic-chemistry.org This would open up a vast chemical space for the synthesis of highly functionalized molecules that are currently difficult to access.

| Potential Reactivity Modes | Reactant Class | Potential Product Class | Plausible Research Direction |

| Nucleophilic Acyl Substitution | Amines, Alcohols, Thiols | Amides, Esters, Thioesters | Development of novel bioactive molecules and functional monomers. |

| Friedel-Crafts Acylation | Aromatic Compounds | Diaryl Ketones | Synthesis of intermediates for organic electronics and pharmaceuticals. |

| Reaction with Azides | Sodium Azide | Acyl Azides | Precursors for Curtius rearrangement to form isocyanates and ureas. |

| Palladium-Catalyzed Cross-Coupling | Organometallic Reagents | Substituted Benzophenones | Construction of complex molecular architectures. |

| Intramolecular Cyclization | --- | Fused Triazole Systems | Discovery of novel heterocyclic scaffolds. |

Integration into Automated Synthesis Platforms and High-Throughput Experimentation

The robust nature of acyl chloride reactions makes this compound an ideal candidate for integration into automated synthesis platforms. These platforms, which utilize robotic systems for parallel synthesis, can rapidly generate large libraries of derivatives from a single reactive precursor. mdpi.com By employing this compound in high-throughput experimentation (HTE), researchers can efficiently screen for new molecules with desired properties, accelerating the discovery process for new drugs and materials.

Flow chemistry represents another promising avenue for the utilization of this reactive intermediate. uc.ptnih.govnih.gov The precise control over reaction parameters such as temperature, pressure, and stoichiometry offered by flow reactors can enhance reaction efficiency and safety, particularly for highly exothermic reactions involving acyl chlorides. uc.pt A continuous flow process could be designed for the synthesis of polymers or for the sequential modification of the molecule, where the effluent from one reaction is directly introduced into the next, streamlining the synthetic workflow. uc.pt

The development of a high-throughput methodology for the synthesis of 1,2,4-triazole (B32235) libraries in a continuous flow reactor has been reported, showcasing the feasibility of such approaches for this class of compounds. prepchem.com

| Automated Synthesis Application | Technology | Potential Output | Advantage |

| Combinatorial Library Synthesis | Parallel Synthesis Robots | Diverse amide and ester libraries | Rapid generation of thousands of compounds for screening. |

| Reaction Optimization | High-Throughput Screening | Optimized reaction conditions for novel transformations | Efficient identification of ideal catalysts, solvents, and temperatures. |

| On-Demand Synthesis | Flow Chemistry | Continuous production of target molecules | Improved safety, scalability, and resource efficiency. |

| Multi-Step Synthesis | Integrated Flow Reactors | Complex molecules synthesized in a single, continuous process | Reduced manual handling and purification steps. |

Contribution to Emerging Areas of Chemical Science

The unique structural features of this compound position it as a valuable building block in several emerging areas of chemical science.

Supramolecular Chemistry: The 1,2,4-triazole moiety is known to act as an effective ligand and can participate in hydrogen bonding and π-π stacking interactions. nih.gov These non-covalent interactions can be harnessed to construct complex supramolecular architectures such as metal-organic frameworks (MOFs), coordination polymers, and self-assembled monolayers. The benzoyl chloride functionality allows for the covalent attachment of this building block to other molecules or surfaces, providing a powerful tool for the design of functional supramolecular systems. Derivatives of 1,2,4-triazole are known to act as bridging ligands to form multidimensional polymers with metal atoms. researchgate.net

Materials Science: Polymers incorporating the 4-(4H-1,2,4-triazol-4-yl)benzoyl moiety could exhibit a range of interesting properties, including thermal stability, flame retardancy, and unique optical or electronic characteristics. The triazole ring can enhance the polymer's thermal and dimensional stability, while the pendant phenyl group can be further functionalized to tune the material's properties. For example, the synthesis of polymers of 4-azo-3,5-substituted-1,2,4-triazole has been reported, showing promising applications in various fields. ajchem-a.com

Advanced Polymer Synthesis: As a bifunctional monomer, this compound can be used in step-growth polymerization to create a variety of advanced polymers. For instance, polyamides and polyesters containing the triazole unit can be synthesized by reacting it with diamines or diols, respectively. These polymers could find applications as high-performance plastics, fibers, or films. The synthesis of polymers from related triazole derivatives has been demonstrated, indicating the potential of this approach. researchgate.net The use of related vinylbenzyl chloride in polymer chemistry highlights the utility of reactive chloride functionalities in creating diverse polymer materials. univook.com

| Emerging Field | Potential Contribution | Example Application | Key Structural Feature |

| Supramolecular Chemistry | Formation of ordered assemblies | Gas storage and separation in MOFs | Triazole's coordination and hydrogen bonding capabilities. |

| Materials Science | Development of functional polymers | Thermally stable and flame-retardant materials | Rigid triazole ring and reactive benzoyl chloride. |

| Advanced Polymer Synthesis | Creation of novel polymer backbones | High-performance engineering plastics | Bifunctional nature allowing for step-growth polymerization. |

| Organic Electronics | Synthesis of charge-transporting materials | Components for organic light-emitting diodes (OLEDs) | Conjugated aromatic system. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(4H-1,2,4-Triazol-4-yl)benzoyl chloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves coupling 4H-1,2,4-triazole with benzoyl chloride precursors. For example, analogous triazole derivatives are synthesized via refluxing hydrazides in DMSO followed by crystallization (65% yield) . Optimization may include adjusting reaction time (e.g., 18 hours for cyclization), solvent selection (DMSO for high-temperature stability), and purification using water-ethanol mixtures. Monitoring by TLC or HPLC ensures intermediate purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Critical for confirming the triazole ring (δ ~8.5–9.0 ppm for aromatic protons) and acyl chloride moiety (C=O signal at ~170 ppm in 13C NMR) .

- IR Spectroscopy : Detects C=O stretching (~1750 cm⁻¹) and C-Cl bonds (~800 cm⁻¹) .

- X-ray Crystallography : Resolves molecular geometry and confirms regiochemistry of the triazole substituent (e.g., as in 2-(4H-1,2,4-Triazol-4-yl)phenol) .

Q. What safety precautions are essential when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact (corrosive hazard) .

- Ventilation : Work in a fume hood to prevent inhalation of HCl vapors released during hydrolysis .

- Storage : Keep in anhydrous conditions under inert gas (argon/nitrogen) to prevent hydrolysis .

Advanced Research Questions

Q. How does the 1,2,4-triazole moiety influence the reactivity of benzoyl chloride derivatives in nucleophilic acyl substitution?

- Methodological Answer : The triazole’s electron-withdrawing nature increases the electrophilicity of the carbonyl carbon, accelerating reactions with amines or alcohols. Comparative kinetic studies with substituents (e.g., methyl or methoxy groups) can quantify this effect via Hammett σ constants . Computational modeling (DFT) may predict charge distribution and transition states .

Q. What strategies mitigate decomposition or side reactions during storage or handling?

- Methodological Answer :

- Stabilization : Add molecular sieves to absorb moisture during storage .

- Reaction Solvents : Use dry THF or dichloromethane to minimize hydrolysis during synthesis .

- Low-Temperature Handling : Conduct reactions at 0–5°C to reduce thermal degradation .

Q. How can computational methods predict stability and reactivity in solvent systems?

- Methodological Answer :

- Solvent Polarity Analysis : Use COSMO-RS simulations to assess solubility and stability in polar vs. nonpolar solvents.

- Reactivity Descriptors : Calculate Fukui indices (DFT) to identify electrophilic/nucleophilic sites .

- Degradation Pathways : MD simulations can model hydrolysis kinetics under varying pH .

Q. What challenges arise in achieving high purity (>95%), and how can purification be optimized?

- Methodological Answer :

- Impurity Profiling : HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) identifies byproducts like hydrolyzed benzoic acid derivatives .

- Recrystallization : Optimize solvent ratios (e.g., ethanol:water 3:1) to enhance crystal yield .

- Column Chromatography : Use silica gel with ethyl acetate/hexane eluents for trace impurity removal .

Q. How can the electronic effects of the triazole ring be analyzed to understand acyl chloride electrophilicity?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.